

Application Note: Analysis of Acrinathrin Residue by Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: *Acrinathrin*

Cat. No.: *B052264*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Acrinathrin is a synthetic pyrethroid insecticide and acaricide used to control a range of pests on various crops.[1] Due to its potential risks to human health and the environment, regulatory bodies worldwide have established maximum residue limits (MRLs) for **Acrinathrin** in food products.[2] Gas chromatography-mass spectrometry (GC-MS) is a highly effective and widely used technique for the identification and quantification of pesticide residues like **Acrinathrin**. [3] Its combination of chromatographic separation and mass-selective detection provides the sensitivity and specificity required for trace-level analysis in complex matrices such as fruits, vegetables, and grains.[4][5] This application note details a comprehensive protocol for the analysis of **Acrinathrin** residues using a modified QuEChERS sample preparation method followed by GC-MS analysis.

Principle

The method involves an initial extraction of **Acrinathrin** residues from the sample matrix using an organic solvent, typically acetonitrile, facilitated by a salting-out effect. This procedure, known as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), is a streamlined approach to sample preparation.[6] The extract then undergoes a dispersive solid-phase extraction (dSPE) step for cleanup, removing interfering co-extractives. The final, purified

extract is then injected into the GC-MS system. In the gas chromatograph, analytes are separated based on their volatility and interaction with a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.

Acrinathrin is identified by its characteristic retention time and mass spectrum, and quantified by monitoring specific fragment ions.

Experimental Protocols

Sample Preparation (QuEChERS Method)

This protocol is adapted from established multi-residue methods and is suitable for a wide range of agricultural products.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

3.1.1 Extraction

- Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.[\[7\]](#) For dry samples like grains or tea, add an appropriate amount of water (e.g., 10-20 mL) and allow to rehydrate for at least 30 minutes.[\[8\]](#)[\[9\]](#)[\[11\]](#)
- Add 10 mL of acetonitrile to the tube.
- Add the QuEChERS extraction salt packet containing 4 g MgSO_4 (anhydrous magnesium sulfate), 1 g NaCl (sodium chloride), 1 g $\text{Na}_3\text{Citrate}$ (trisodium citrate dihydrate), and 0.5 g $\text{Na}_2\text{HCitrate}$ (disodium citrate sesquihydrate).[\[6\]](#)
- Immediately cap the tube and shake vigorously for 1 minute. A mechanical shaker can be used for consistency.[\[7\]](#)
- Centrifuge the tube at ≥ 3000 rpm for 5 minutes.[\[8\]](#)[\[9\]](#)

3.1.2 Dispersive SPE (dSPE) Cleanup

- Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL dSPE cleanup tube. The dSPE tube should contain 150 mg anhydrous MgSO_4 and 50 mg PSA (primary secondary amine).[\[8\]](#)[\[9\]](#) PSA removes organic acids and other polar interferences.
- Vortex the dSPE tube for 1 minute.

- Centrifuge at ≥ 5000 rpm for 5 minutes.[\[8\]](#)[\[9\]](#)
- Collect the supernatant (the final extract) and transfer it to an autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following table outlines typical instrumental parameters for the analysis of **Acrinathrin**. Parameters may require optimization based on the specific instrument and column used.

Parameter	Setting	Reference
Gas Chromatograph (GC)		
Column	DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)	[10]
Carrier Gas	Helium	[10]
Flow Rate	1.2 mL/min, constant flow	[8][10]
Injection Volume	1-2 µL	[8][10]
Injector Temperature	250 - 280 °C	[8][10]
Injection Mode	Splitless	[8][10]
Oven Program	Initial 60-150°C, hold 1 min, ramp to 280-310°C at 8-30°C/min, hold 5-10 min	[8][10][12]
Mass Spectrometer (MS)		
Ionization Mode	Electron Ionization (EI) at 70 eV	[10]
Ion Source Temperature	230 °C	[10]
Quadrupole Temperature	150 °C	[10]
Acquisition Mode	Selected Ion Monitoring (SIM) or MS/MS	[3]
Monitored Ions (m/z)	To be selected based on Acrinathrin's fragmentation pattern. Common pyrethroid fragments often include ions around m/z 181, 208. The molecular ion is unlikely to be observed.	[13]

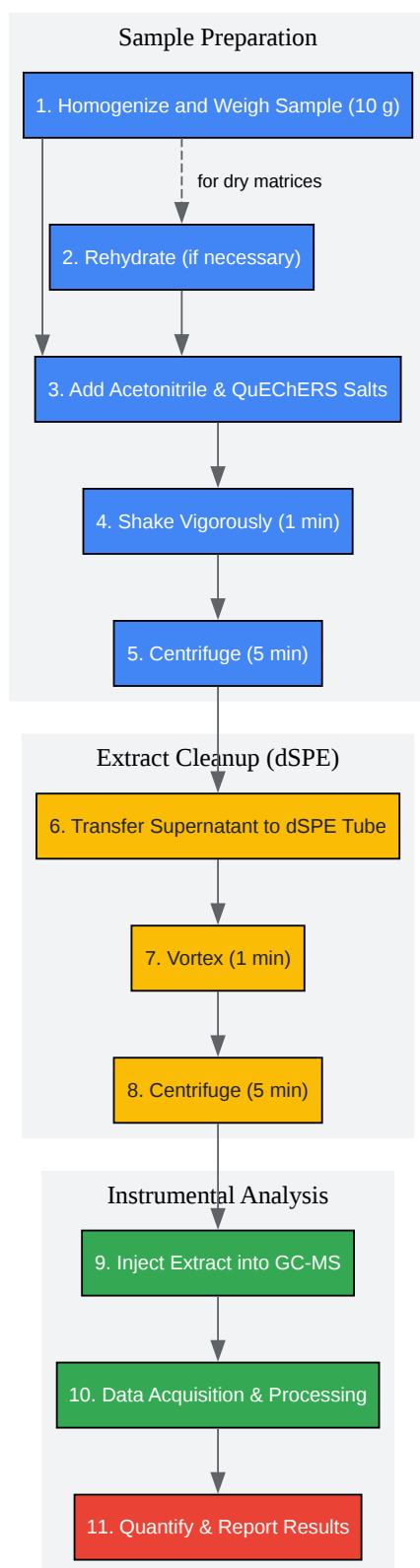
Method Performance and Validation Data

Method validation should be performed to ensure reliability, accuracy, and precision. The table below summarizes typical performance data for **Acrinathrin** analysis from various studies.

Parameter	Typical Value	Matrix Examples	Reference
Limit of Quantification (LOQ)	0.01 - 0.02 mg/kg	Peaches, Sweet Peppers, Tomatoes	[2]
Limit of Detection (LOD)	0.2 - 5 ng/g (µg/kg)	Honey, Bee Pollen	[3][10]
Linearity (Correlation Coeff.)	> 0.99	Chrysanthemum Flower	[14]
Recovery (%)	72% - 108%	Honey, Bee Pollen, Rice	[3][8][10]
Precision (RSD %)	< 15%	Rice	[8]

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample receipt to final data analysis.



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Caption: Workflow for **Acrinathrin** residue analysis.

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